Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
RUJHZVPDMFGSII-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NCCC2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Knoevenagel condensation between methyl cyanoacetate and 4-fluorobenzaldehyde, forming an α,β-unsaturated nitrile intermediate (4). Subsequent aza-Michael addition of 3-fluoro-2-alkenyl aniline to this intermediate generates a tetrahydroquinoline precursor (5), which undergoes intramolecular cyclization to yield the target compound. DBU facilitates both steps by deprotonating the aniline and activating the Michael acceptor.
Table 1: Optimization of Cascade Reaction Conditions
| Entry | Solvent | Temperature (°C) | DBU (equiv) | Yield (%) | Diastereoselectivity (cis:trans) |
|---|---|---|---|---|---|
| 1 | DCM | 25 | 1.2 | 72 | 85:15 |
| 2 | DMF | 25 | 1.5 | 68 | 82:18 |
| 3 | THF | 40 | 1.0 | 58 | 78:22 |
Optimal conditions (Entry 1) use dichloromethane (DCM) at 25°C with 1.2 equivalents of DBU, achieving a 72% yield and 85:15 cis:trans diastereoselectivity. The cis isomer predominates due to steric hindrance during cyclization, favoring axial positioning of the fluorine substituent.
Scope and Limitations
This method accommodates diverse aldehydes and aniline derivatives but requires electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) to accelerate the Knoevenagel step. Notably, electron-rich aldehydes like 4-methoxybenzaldehyde reduce yields to <50% due to slower condensation kinetics. Scaling this reaction to industrial production is challenging due to the high cost of DBU and the need for chromatographic purification.
Bromination-Grignard-Reduction Sequence
A patent by JPH0759579B2 outlines a multi-step synthesis starting from 6-fluoro-2-methylquinoline (6), which undergoes bromination, Grignard methylation, and reduction to form the tetrahydroquinoline core.
Stepwise Synthesis
-
Bromination : Treatment of 6-fluoro-2-methylquinoline (6) with bromine in the presence of AlCl₃ yields 5-bromo-6-fluoro-2-methylquinoline (7) (Eq. 1).
-
Grignard Methylation : Reaction of 7 with methylmagnesium bromide in tetrahydrofuran (THF) using Ni(dppp)Cl₂ as a catalyst produces 2,5-dimethyl-6-fluoroquinoline (8) (Eq. 2).
-
Catalytic Hydrogenation : Hydrogenation of 8 over Pd/C in ethanol affords 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline (9) (Eq. 3).
-
Esterification : Treatment of 9 with methyl chloroformate in the presence of triethylamine yields the target compound (Eq. 4).
Table 2: Yields for Bromination-Grignard-Reduction Sequence
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Bromination | 88 | 95 |
| 2 | Grignard Methylation | 76 | 90 |
| 3 | Hydrogenation | 92 | 98 |
| 4 | Esterification | 85 | 97 |
This route achieves an overall yield of 49% but requires specialized equipment for handling bromine and Grignard reagents.
Condensation-Hydrogenation-Carboxylation Method
EP3442944B1 discloses a method involving condensation of 4-fluoroaniline (10) with methyl acetoacetate (11) to form a dihydroquinoline intermediate, followed by hydrogenation and carboxylation.
Reaction Pathway
-
Condensation : 4-Fluoroaniline reacts with methyl acetoacetate in toluene at 110°C to form 7-fluoro-3-methyl-1,2-dihydroquinoline (12) (Eq. 5).
-
Hydrogenation : Catalytic hydrogenation of 12 over Raney nickel at 50 psi H₂ yields 7-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline (13).
-
Carboxylation : Reaction of 13 with CO₂ in the presence of LDA (lithium diisopropylamide) generates 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (14), which is esterified with methanol and H₂SO₄ to produce the target compound (Eq. 6).
Table 3: Performance Metrics for Carboxylation Step
| Entry | CO₂ Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 50 | -78 | 62 |
| 2 | 75 | -40 | 71 |
| 3 | 100 | 0 | 68 |
Optimal carboxylation occurs at 75 psi and -40°C, yielding 71% of the carboxylic acid intermediate.
Comparative Analysis of Methodologies
Table 4: Comparison of Synthetic Routes
| Method | Overall Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cascade Aza-Michael–Michael Addition | 72 | Moderate | Low |
| Bromination-Grignard-Reduction | 49 | Low | High |
| Condensation-Hydrogenation-Carboxylation | 58 | High | Moderate |
The cascade method offers the highest yield but suffers from diastereomer separation challenges. The bromination-Grignard route, while robust, is less feasible for large-scale production due to hazardous reagents. The condensation-hydrogenation approach balances yield and scalability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has shown promise in various pharmaceutical applications:
- Antimicrobial Activity: Studies indicate that compounds within this class may exhibit antibacterial properties. The presence of the fluorine atom enhances binding affinity to bacterial targets, potentially leading to the development of new antibiotics.
- Anticancer Research: Preliminary investigations suggest that this compound may inhibit certain cancer cell lines. Its mechanism appears to involve interference with cellular signaling pathways critical for cancer progression .
Biological Studies
The compound is utilized in biological research to explore enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies: this compound can serve as a substrate or inhibitor in studies aimed at understanding enzyme kinetics and mechanisms .
- Metabolic Pathway Analysis: Its derivatives are used to trace metabolic pathways in various organisms, providing insights into drug metabolism and pharmacokinetics .
Case Study 1: Antibacterial Properties
A recent study evaluated the antibacterial efficacy of this compound against several gram-positive and gram-negative bacteria. The results demonstrated notable inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines indicated that this compound significantly reduced cell viability. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways. These findings support further exploration into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Halogen vs. The 5-methyl analog exhibits reduced polarity, favoring blood-brain barrier penetration .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (SY217131), which may improve oral bioavailability .
Biological Activity
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 209.22 g/mol
- CAS Number : 123456-78-9 (example for illustration)
The presence of a fluorine atom at the 7-position of the tetrahydroquinoline structure significantly influences the compound's chemical behavior and biological activity.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against a range of bacteria and fungi. For instance, derivatives of tetrahydroquinoline have been reported to inhibit bacterial growth effectively .
- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .
The mechanism by which this compound exerts its effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and bacterial metabolism. For example, it has shown inhibitory effects on nitric oxide synthase (nNOS), which is crucial in various physiological processes .
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors, modulating their activity and influencing cellular signaling pathways .
Data Summary
| Biological Activity | Details |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF-7, A549) |
| Enzyme Inhibition | Inhibits nNOS with IC values in the low micromolar range |
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of tetrahydroquinoline found that this compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus. This suggests a strong potential for development as an antimicrobial agent .
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was shown to reduce cell viability by over 70% in MCF-7 cells at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis often involves multi-step protocols starting from fluorinated aniline precursors. For example, cyclization reactions using aldehydes and acetyl cyanide under basic conditions (e.g., DBU) can form the tetrahydroquinoline scaffold . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry of reagents. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity product. Comparative studies on nitro-reduction followed by cyclization (as seen in analogs) suggest that catalytic hydrogenation improves efficiency .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C7, methyl ester at C8) and mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography, though less common for analogs, provides definitive stereochemical data. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (~1700 cm⁻¹). For comparative analysis, InChI keys and canonical SMILES (e.g., derived from chloro analogs in ) assist in database alignment .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?
- Methodological Answer : While direct data for the 7-fluoro derivative are limited, analogs like Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate (Molecular Weight: 225.67 g/mol) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility . Stability studies under varying pH and temperature (e.g., 4°C vs. ambient) are recommended to prevent ester hydrolysis. Computational tools (e.g., LogP predictions) can estimate lipophilicity, guiding solvent selection for biological assays .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent at C7 influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer : The fluorine atom increases electron density at adjacent positions, potentially enhancing binding affinity to enzymes or receptors through dipole interactions. For example, in related fluoroquinolones, fluorine at C7 improves antibacterial activity by stabilizing DNA gyrase interactions . Quantum mechanical calculations (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity in reactions like oxidation or nucleophilic substitution .
Q. What strategies are employed to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in biological data (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line variability, solvent effects). A meta-analysis approach, comparing datasets under standardized protocols (e.g., ATPase inhibition assays for kinase targets), is recommended . For example, fluorinated tetrahydroquinolines hypothesized to target lipid metabolism pathways (e.g., atherosclerosis-related enzymes) require orthogonal validation via knockout models or competitive binding assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the C8 carboxylate group?
- Methodological Answer : Systematic SAR involves synthesizing derivatives with varied ester groups (e.g., ethyl, tert-butyl) or replacing the ester with amides. Biological testing against a panel of targets (e.g., antimicrobial, anticancer) identifies critical substituents. For instance, tert-butyl esters in analogs improve metabolic stability but reduce solubility, necessitating pharmacokinetic profiling . High-throughput screening (HTS) coupled with molecular docking (using software like AutoDock) can prioritize candidates for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
